2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPUOVMFTHHJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide is a thiazolo-pyridazin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, molecular docking studies, and empirical data from biological assays.
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 377.91 g/mol
- Purity : Typically 95% as per supplier specifications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of thiazolo and pyridazin rings followed by acetamide functionalization. This synthetic route is crucial for achieving the desired biological activity and structural integrity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various thiazolo-pyridazin derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against specific pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
The compound exhibited significant activity against both Escherichia coli and Staphylococcus aureus , indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies using the MTT assay have revealed promising anticancer properties. The following table summarizes the results:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15 µM |
| This compound | MCF-7 (breast cancer) | 20 µM |
These findings indicate that the compound has a moderate anticancer effect, with lower activity compared to standard chemotherapeutics such as doxorubicin and cisplatin .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to various biological targets. The compound demonstrated a strong binding affinity to the A3 adenosine receptor , with a Ki value of approximately 18 nM, indicating high selectivity for this receptor over others . This suggests that the compound may act through modulation of adenosine signaling pathways, which are crucial in cancer progression and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolo-pyridazin derivatives:
- Antimicrobial Efficacy : A study by Xia et al. demonstrated that derivatives similar to our compound showed enhanced antimicrobial activity when halogenated at specific positions on their phenyl rings.
- Cancer Treatment : Raghavendra et al. reported that compounds with acetamide substitutions exhibited improved anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Variations:
7-Substituent :
- Target : 4-Chlorophenyl (electron-withdrawing, lipophilic).
- Compound 1 : 4-Fluorophenyl (smaller, more electronegative) .
- Compounds 3 & 7 : 2-Thienyl (heteroaromatic, polarizable) .
Acetamide Group: Target: N-Cyclohexyl (non-aromatic, enhances lipophilicity). Compounds 1, 3, 7: N-(4-Chlorophenyl) (aromatic, planar, π-π interaction capable).
Data Table of Similar Compounds
*CAS number provided instead of ChemSpider ID.
Implications of Structural Differences
- Electron Effects: The 4-chlorophenyl group in the target compound may enhance electrophilicity at the pyridazinone core compared to the 4-fluorophenyl (Compound 1) or thienyl (Compounds 3, 7) groups.
- Solubility : Thienyl-substituted compounds (3, 7) may exhibit better aqueous solubility due to sulfur’s polarizability, whereas the target’s chloro and cyclohexyl groups favor lipid-rich environments.
Research Findings and Limitations
While the provided evidence lacks direct pharmacological or kinetic data for the target compound, structural insights can be extrapolated:
- Synthetic Accessibility : The N-cyclohexylacetamide moiety may require tailored synthetic routes compared to aromatic analogs, as seen in the maleimide-based cyclization methods for related compounds .
- Crystallography : SHELXL-based refinements (as described in ) are critical for resolving conformational details of such heterocyclic systems.
Limitations :
- No experimental data (e.g., IC₅₀, solubility) are available for the target compound.
- The impact of the cyclohexyl group on metabolic stability remains speculative without in vitro/in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
